CP-447697

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

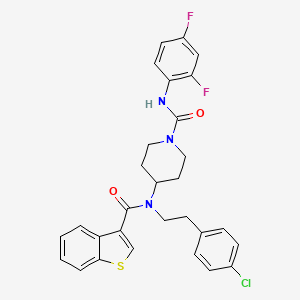

4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMERSEDFPNHLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(CCC2=CC=C(C=C2)Cl)C(=O)C3=CSC4=CC=CC=C43)C(=O)NC5=C(C=C(C=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CP-456,773 (MCC950) in Inflammatory Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-456,773, more commonly known as MCC950, is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of CP-456,773 in preclinical inflammatory models, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. It has demonstrated significant therapeutic potential by specifically targeting the NLRP3 pathway, thereby inhibiting the production of the pro-inflammatory cytokines IL-1β and IL-18.[5][6]

Core Mechanism of Action: Targeting the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1β expression through signaling pathways activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[7][8] The second step is the activation and assembly of the inflammasome complex, triggered by a variety of stimuli including extracellular ATP, crystalline substances, and microbial toxins.[1][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[9][10]

CP-456,773 exerts its inhibitory effect by directly targeting the NLRP3 protein.[2] Specifically, it is proposed to bind to the Walker B motif within the NACHT domain of NLRP3.[9][11] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis that is essential for the oligomerization and activation of the inflammasome complex.[12] Consequently, the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18 are blocked.[9][10] Importantly, CP-456,773 shows high selectivity for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[1]

Quantitative Efficacy in Preclinical Inflammatory Models

The efficacy of CP-456,773 has been demonstrated in various in vivo models of inflammation. The following tables summarize the quantitative data from key studies.

| Inflammatory Model | Animal Species | Treatment Regimen | Primary Endpoint | Result | Reference |

| Imiquimod-Induced Skin Inflammation (Psoriasis Model) | Mouse (BALB/c or C57BL/6) | 200 mg/kg, twice daily (oral) | Ear Thickness (day 5) | 41.4% reduction in ear thickness compared to vehicle | [5] |

| House Dust Mite (HDM)-Induced Airway Inflammation (Asthma Model) | Mouse (BALB/c) | Not specified | Total Cells in Bronchoalveolar Lavage Fluid (BALF) | Significant reduction in total inflammatory cells | [5][6] |

| LPS + ATP-Induced Systemic Inflammation | Mouse | Not specified | Serum IL-1β levels | Potent inhibition of IL-1β release | [6][13] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | Mouse | Not specified | Clinical Score | Attenuation of disease severity | [12] |

Detailed Experimental Protocols

Imiquimod-Induced Skin Inflammation in Mice

This model is utilized to mimic key aspects of human psoriasis.[5]

-

Animals: BALB/c or C57BL/6 mice are typically used.

-

Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.

-

Treatment: CP-456,773 or a vehicle control is administered to the mice, commonly via oral gavage, starting from the first day of imiquimod application and continuing for the duration of the experiment.

-

Efficacy Assessment:

-

Ear Thickness: The change in ear thickness is measured daily using a digital caliper.

-

Histology: Skin biopsies are collected at the end of the study for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.

-

Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6 using ELISA or other immunoassays.

-

House Dust Mite (HDM)-Induced Airway Inflammation in Mice

This model is a well-established method for studying allergic asthma.[5]

-

Animals: BALB/c mice are commonly used for this model.

-

Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract. Subsequently, they are challenged with intranasal administration of HDM extract to induce airway inflammation.

-

Treatment: CP-456,773 or a control substance is administered, often via intraperitoneal injection or oral gavage, prior to the HDM challenge.

-

Efficacy Assessment:

-

Bronchoalveolar Lavage (BAL): 24 hours after the final HDM challenge, BAL fluid (BALF) is collected.

-

Cell Counts: The total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) in the BALF are determined.

-

Cytokine Measurement: Cytokine and chemokine levels in the BALF are measured using ELISA or multiplex assays.

-

Visualizing the Molecular Pathway and Experimental Workflow

NLRP3 Inflammasome Signaling Pathway

Caption: NLRP3 inflammasome activation pathway and inhibition by CP-456,773.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for preclinical evaluation of CP-456,773.

Conclusion

CP-456,773 (MCC950) is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the direct inhibition of NLRP3 activation, has been substantiated by robust preclinical data in a variety of inflammatory models. The quantitative efficacy and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on NLRP3-driven inflammatory diseases. The continued investigation of CP-456,773 and other NLRP3 inhibitors holds significant promise for the development of novel therapeutics for a wide range of debilitating conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficacy and Pharmacology of the NLRP3 Inflammasome Inhibitor CP-456,773 (CRID3) in Murine Models of Dermal and Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-447697: A Technical Overview of C5a Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of CP-447697, a lipophilic antagonist of the C5a receptor (C5aR). The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Quantitative Binding Data

| Compound | Parameter | Value | Cell Line/Assay Condition | Reference |

| This compound | IC50 | 31 nM | Not Specified | [1][2] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Further studies are required to determine the equilibrium dissociation constant (Ki) and the kinetic parameters of association (kon) and dissociation (koff).

Experimental Protocols

The determination of the binding affinity of a compound like this compound to the C5a receptor typically involves radioligand binding assays. Below is a generalized protocol that would be applicable.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the C5a receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the C5a receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human C5a receptor.

-

Radioligand: A high-affinity radiolabeled C5a receptor ligand (e.g., 125I-C5a).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI).

-

Scintillation Fluid and Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

C5a Receptor Signaling Pathway

The C5a receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand C5a, initiates a cascade of intracellular signaling events. These pathways are crucial for the pro-inflammatory effects mediated by C5a.

Caption: C5a Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the typical workflow for determining the binding affinity of a compound like this compound using a radioligand competition binding assay.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

This compound is a known antagonist of the C5a receptor with a reported IC50 of 31 nM. While detailed kinetic data is not widely published, its binding affinity can be robustly characterized using standard radioligand binding assays. The methodologies and pathways described in this guide provide a framework for researchers and drug development professionals working with this and similar compounds targeting the C5a-C5aR axis. Further investigation into the binding kinetics of this compound would provide a more complete understanding of its pharmacological profile.

References

The Structure-Activity Relationship of CP-447697: A Technical Guide for C5a Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-447697 is a potent and selective non-peptide antagonist of the C5a receptor (C5aR, CD88), a key mediator of inflammation. This document provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and structurally related C5a receptor antagonists. Key structural motifs, including the central piperidine core, the benzothiophene moiety, and the difluorophenyl group, are examined for their contribution to binding affinity and functional activity. This guide also details the experimental protocols for essential in vitro assays used to characterize C5a receptor antagonists and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and the C5a Receptor

The complement component C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects through the G protein-coupled C5a receptor.[1] Activation of C5aR on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[1] Consequently, antagonism of the C5a-C5aR axis represents a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

This compound, with the chemical name 4-[(benzo[b]thien-3-ylcarbonyl)[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)-1-piperidinecarboxamide, is a small molecule antagonist of the C5a receptor with a reported IC50 of 31 nM. Its non-peptide nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptidic antagonists. Understanding the SAR of this compound is crucial for the rational design of next-generation C5aR antagonists with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Pharmacophoric Features

The chemical structure of this compound reveals several key pharmacophoric elements that are common among piperidine-based C5a receptor antagonists. These can be broadly divided into three main regions:

-

Region A: The Piperidine Core: This central scaffold provides the appropriate orientation for the other functional groups to interact with the receptor binding pocket.

-

Region B: The Benzothiophene Moiety: This aromatic group is crucial for establishing key binding interactions within a hydrophobic pocket of the receptor.

-

Region C: The N-Aryl Carboxamide Group: This region, containing the difluorophenyl ring, is involved in important hydrogen bonding and aromatic interactions that contribute significantly to the overall binding affinity.

Inferred Structure-Activity Relationship (SAR) of this compound

While specific SAR data for a comprehensive library of this compound analogs is not publicly available, we can infer the likely impact of structural modifications based on published data for other non-peptide C5a receptor antagonists. The following tables summarize the predicted effects of modifications to the core structure of this compound.

Modifications of the Piperidine Core (Region A)

| Modification | Predicted Effect on Activity | Rationale |

| Substitution on the Piperidine Ring | Likely to decrease activity | The piperidine ring likely serves as a rigid scaffold, and substitutions may disrupt the optimal positioning of other key functional groups. |

| Replacement with other Heterocycles | Variable, but likely to decrease activity | Other small, non-aromatic heterocycles might be tolerated, but the specific geometry of the piperidine is likely optimized for C5aR binding. |

Modifications of the Benzothiophene Moiety (Region B)

| Modification | Predicted Effect on Activity | Rationale |

| Substitution on the Benzothiophene Ring | Sensitive to position and nature of substituent | Small, lipophilic substituents at positions that do not sterically hinder binding may be tolerated or could enhance activity by increasing hydrophobic interactions. Bulky or polar groups are likely to be detrimental. |

| Replacement with other Aromatic Systems | Tolerated if isosteric and maintains key interactions | Other bicyclic aromatic systems like naphthalene or indole may be acceptable replacements, provided they can occupy the same hydrophobic pocket and maintain any specific electronic interactions. |

| Modification of the Carbonyl Linker | Likely to decrease activity | The carbonyl group is a potential hydrogen bond acceptor and its rigid nature helps to correctly orient the benzothiophene ring. |

Modifications of the N-Aryl Carboxamide Group (Region C)

| Modification | Predicted Effect on Activity | Rationale |

| Substitution Pattern on the Phenyl Ring | Highly sensitive | The 2,4-difluoro substitution pattern is likely optimal for both electronic and steric interactions within the binding site. Moving or removing the fluorine atoms would likely decrease affinity. |

| Replacement of the Phenyl Ring | Potentially tolerated with other aromatic or heteroaromatic rings | Other aromatic systems that can act as hydrogen bond acceptors and participate in pi-stacking interactions might be viable, but the electronic properties of the difluorophenyl ring are likely important. |

| Modification of the Carboxamide Linker | Likely to decrease activity | The amide bond provides a crucial hydrogen bond donor and acceptor and maintains the rigid connection between the piperidine and the aryl group. |

Experimental Protocols

The characterization of C5a receptor antagonists like this compound involves a series of in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the C5a receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the C5a receptor.

-

Materials:

-

Membrane preparations from cells expressing the human C5a receptor (e.g., U937 or CHO-C5aR cells).

-

Radioligand: [125I]-C5a.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, [125I]-C5a (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by C5a.[4][5]

-

Objective: To determine the functional inhibitory potency of this compound.

-

Materials:

-

C5aR-expressing cells (e.g., U937 or freshly isolated human neutrophils).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound at various concentrations.

-

Human recombinant C5a.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer.

-

-

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells to remove extracellular dye and resuspend them in assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Add a fixed concentration of C5a (typically the EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence response is used to quantify calcium mobilization.

-

Plot the inhibition of the C5a-induced calcium response against the concentration of this compound to determine the IC50 value.[4][5]

-

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a C5a gradient.

-

Objective: To evaluate the effect of this compound on a key physiological response to C5a.

-

Materials:

-

Isolated human neutrophils or other C5a-responsive cells.

-

This compound at various concentrations.

-

Human recombinant C5a as the chemoattractant.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Procedure:

-

Place assay medium containing C5a in the lower chamber of the chemotaxis plate.

-

In the upper chamber (insert), add cells that have been pre-incubated with various concentrations of this compound or vehicle.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

After incubation, remove the inserts and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

-

Signaling Pathways and Experimental Visualizations

C5a Receptor Signaling Pathway

The binding of C5a to its receptor initiates a signaling cascade that leads to various cellular responses. This compound acts by blocking this initial binding event.

Caption: C5a receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Antagonist Characterization

The process of characterizing a C5a receptor antagonist like this compound follows a logical progression from binding studies to functional assays.

Caption: Workflow for the in vitro characterization of a C5a receptor antagonist.

Conclusion

This compound represents a significant scaffold for the development of potent and selective C5a receptor antagonists. The structure-activity relationships, inferred from related compounds, highlight the critical roles of the piperidine core, the benzothiophene moiety, and the N-aryl carboxamide group in achieving high-affinity binding and functional antagonism. The detailed experimental protocols provided herein serve as a guide for the robust in vitro characterization of this and similar classes of C5a receptor inhibitors. Further exploration of the chemical space around the this compound scaffold, guided by the SAR principles outlined, holds the potential to yield novel therapeutic agents for the treatment of a broad spectrum of inflammatory diseases.

References

Unraveling the Signal: A Technical Guide to the Downstream Signaling Pathway Inhibition by CP-447697

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-447697 is a potent and selective antagonist of the C5a receptor (C5aR), a key player in the inflammatory cascade. With a half-maximal inhibitory concentration (IC50) of 31 nM for C5aR binding, this compound represents a significant tool for dissecting the intricate signaling pathways triggered by the complement system's anaphylatoxin C5a. This technical guide provides an in-depth exploration of the downstream signaling cascades inhibited by this compound, focusing on the core molecular mechanisms. We present a synthesis of available data, detailed experimental methodologies for studying these pathways, and visual representations of the signaling networks to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction: The C5a-C5aR Axis and the Role of this compound

The complement system is a critical component of the innate immune response. Upon activation, it generates the potent pro-inflammatory mediator C5a. C5a exerts its effects by binding to the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as neutrophils, macrophages, and mast cells. The engagement of C5a with C5aR initiates a cascade of intracellular signaling events that drive chemotaxis, inflammation, and cellular activation.

This compound acts as a competitive antagonist at the C5aR, effectively blocking the binding of C5a and thereby preventing the initiation of these downstream signaling pathways. This inhibitory action makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the C5a-C5aR axis and a potential therapeutic agent for a range of inflammatory diseases.

Core Downstream Signaling Pathways Inhibited by this compound

The binding of C5a to its receptor triggers a conformational change in the C5aR, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that branches into several key downstream pathways. This compound, by preventing the initial ligand-receptor interaction, effectively abrogates the activation of these pathways.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Upon C5aR activation, the βγ subunits of the dissociated G protein can activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.

Inhibition by this compound: By blocking C5aR, this compound prevents the G protein-mediated activation of PI3K, thereby inhibiting the entire downstream cascade, including the phosphorylation and activation of Akt.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and inflammation. C5aR activation can lead to the activation of the MAPK/ERK pathway through various mechanisms, often involving G protein βγ subunits and the activation of small GTPases like Ras. This leads to a phosphorylation cascade, culminating in the activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of pro-inflammatory genes.

Inhibition by this compound: this compound's antagonism of C5aR prevents the initial signals that lead to the activation of the Ras-Raf-MEK-ERK cascade, thus inhibiting the downstream cellular responses mediated by this pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. C5aR activation can lead to the activation of the canonical NF-κB pathway. This typically involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.

Inhibition by this compound: By blocking the C5aR, this compound prevents the upstream signals that converge on the IKK complex, thereby inhibiting the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm in an inactive state.

Quantitative Data on C5aR Antagonism

While specific quantitative data on the downstream effects of this compound are not extensively available in publicly accessible literature, the primary potency of the compound is well-established.

| Compound | Target | Assay | IC50 (nM) |

| This compound | C5a Receptor (C5aR) | Radioligand Binding Assay | 31 |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the inhibitory effects of this compound on C5aR downstream signaling pathways. Specific details may need to be optimized for different cell types and experimental conditions.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., human neutrophils, U937 cells) in appropriate culture medium and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 2-4 hours prior to treatment.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with a known concentration of C5a (e.g., 10-100 nM) for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) and total proteins (e.g., anti-Akt, anti-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated proteins in this compound-treated samples to the C5a-stimulated control.

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB and can be used to assess the inhibitory effect of this compound.

Methodology:

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293 cells stably expressing C5aR) with an NF-κB-dependent reporter plasmid (e.g., containing luciferase or β-galactosidase driven by an NF-κB response element) and a control plasmid for normalization (e.g., Renilla luciferase).

-

-

Cell Treatment:

-

After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with C5a (e.g., 10-100 nM) for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity in response to C5a stimulation.

-

Determine the dose-dependent inhibition of C5a-induced NF-κB activity by this compound.

-

Visualizing the Inhibition: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the points of inhibition by this compound within the C5aR downstream signaling pathways.

Figure 1: Overview of this compound Inhibition of C5aR Downstream Signaling Pathways.

Figure 2: Generalized Experimental Workflow for Studying this compound's Inhibitory Effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex signaling networks downstream of the C5a receptor. Its potent and selective antagonism allows for the targeted inhibition of the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are central to the inflammatory response. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the mechanism of action of this compound and to evaluate its therapeutic potential in C5a-mediated inflammatory diseases. Further studies are warranted to generate more specific quantitative data on the downstream inhibitory effects of this compound to fully elucidate its pharmacological profile.

In-Depth Technical Guide: Cellular Activity of CP-447697

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-447697 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88. As a key component of the complement system, the C5a-C5aR1 axis plays a critical role in orchestrating the inflammatory response. C5a, an anaphylatoxin, is a powerful chemoattractant and activator of various immune cells, making its receptor a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the cell types in which this compound is active, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Target and Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting the C5aR1, a G protein-coupled receptor (GPCR). This antagonism prevents the binding of C5a and subsequent downstream signaling cascades that mediate pro-inflammatory processes such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and inflammatory cytokines.

Cellular Activity of this compound

The activity of this compound is primarily observed in cells expressing the C5a receptor. While C5aR1 is predominantly expressed on cells of myeloid lineage, its expression has also been identified on other cell types.

Myeloid Cells

Myeloid cells are the principal targets of C5a and, consequently, of C5aR1 antagonists like this compound.

-

Neutrophils: These are the most abundant type of granulocytes and are among the first cells to migrate toward a site of inflammation. C5a is a potent chemoattractant for neutrophils. This compound is expected to be highly active in inhibiting C5a-induced neutrophil chemotaxis, degranulation, and oxidative burst.

-

Monocytes and Macrophages: These phagocytic cells are key players in both acute and chronic inflammation. C5a stimulates their migration and activation, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4] this compound would be active in suppressing these C5a-mediated functions.

-

Dendritic Cells: As antigen-presenting cells, dendritic cells bridge the innate and adaptive immune systems. C5a can modulate their maturation and function.

-

Microglia: As the resident immune cells of the central nervous system, microglia express C5aR1 and are responsive to C5a.[5]

Other Cell Types

Emerging evidence has demonstrated the expression of C5aR1 on a variety of non-myeloid cell types, suggesting a broader potential for the activity of this compound.

-

Epithelial and Endothelial Cells: C5aR1 has been detected on lung bronchial and alveolar epithelial cells, as well as vascular endothelial cells.[6] In these cells, this compound could modulate inflammatory responses at the tissue level.

-

Hepatocytes: Expression of C5aR1 has been reported on liver hepatocytes, indicating a potential role for the C5a-C5aR1 axis in liver inflammation and injury.[6]

-

Cancer Cell Lines: Some tumor cells have been shown to express C5aR1. For instance, the 4T1 breast cancer cell line expresses the C5a receptor.[7] The functional consequence of this expression and the activity of antagonists like this compound in this context are areas of active research.

Quantitative Data on this compound Activity

While specific quantitative data for this compound in a wide range of cell lines is not extensively available in the public domain, its potency is highlighted by its reported IC50 of 31 nM for the C5a receptor. The following table summarizes the expected activity based on the known pharmacology of C5aR1 antagonists.

| Cell Type/Line | Target Pathway | Expected Effect of this compound | Assay Type |

| Neutrophils (Human, primary) | Chemotaxis | Inhibition of C5a-induced migration | Transwell Migration Assay |

| Calcium Mobilization | Blockade of C5a-induced intracellular Ca2+ flux | Fluo-4/Fura-2 Calcium Assay | |

| Oxidative Burst | Reduction of C5a-stimulated ROS production | DHR/Amplex Red Assay | |

| Monocytes (Human, primary) / THP-1 / U937 | Cytokine Release | Decreased secretion of TNF-α, IL-1β, IL-6 | ELISA / CBA / Luminex |

| Chemotaxis | Inhibition of C5a-induced migration | Transwell Migration Assay | |

| Macrophages (Human monocyte-derived) | Phagocytosis | Modulation of C5a-mediated phagocytosis | pHrodo Phagocytosis Assay |

| Cytokine Release | Decreased secretion of inflammatory cytokines | ELISA / CBA / Luminex | |

| Microglia (Mouse, primary) / BV-2 | Calcium Mobilization | Blockade of C5a-induced intracellular Ca2+ flux | Fluo-4/Fura-2 Calcium Assay |

| 4T1 (Murine Breast Cancer) | Cell Viability/Proliferation | Potential modulation of C5a-mediated effects | MTT / Alamar Blue Assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound activity. Below are representative protocols for key functional assays.

Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the ability of this compound to inhibit C5a-induced migration of neutrophils or monocytes.

Materials:

-

Chemotaxis chamber (e.g., Neuroprobe ChemoTx®) with a 3-5 µm pore size polycarbonate membrane

-

Chemoattractant: Recombinant human C5a

-

Test Compound: this compound

-

Cell suspension (e.g., isolated human neutrophils) in assay buffer (e.g., HBSS with 0.1% BSA)

-

Fixation and staining reagents (e.g., Diff-Quik)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.

-

Count the migrated cells in several high-power fields for each well using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium flux.

Materials:

-

Cells expressing C5aR1 (e.g., U937 cells or primary monocytes)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Recombinant human C5a

-

This compound

-

Fluorometric plate reader or flow cytometer capable of kinetic reading

Procedure:

-

Harvest and wash the cells, then resuspend them in assay buffer.

-

Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Aliquot the cell suspension into a 96-well black, clear-bottom plate.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

-

Place the plate in the fluorometric reader and establish a baseline fluorescence reading.

-

Inject C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

Determine the IC50 value for this compound by plotting the inhibition of the C5a response against the antagonist concentration.

Cytokine Release Assay

Objective: To assess the ability of this compound to inhibit C5a-induced production and release of inflammatory cytokines.

Materials:

-

Primary monocytes or macrophages

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Recombinant human C5a

-

LPS (optional, as a co-stimulant)

-

This compound

-

ELISA kits or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Plate the cells in a 96-well tissue culture plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and pre-incubate for 1 hour.

-

Stimulate the cells with C5a (and LPS, if applicable) for a specified period (e.g., 4-24 hours).

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

Signaling Pathways and Visualizations

This compound, by blocking the C5aR1, inhibits the downstream signaling cascades initiated by C5a. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effects that are cell-type specific.

C5aR1 Signaling Pathway

Caption: C5aR1 signaling cascade initiated by C5a and inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro activity of this compound.

Conclusion

This compound is a valuable research tool and potential therapeutic agent that is active in a variety of cell types, primarily those of the myeloid lineage that express the C5a receptor. Its ability to potently inhibit C5a-mediated inflammatory responses makes it a subject of significant interest. This guide provides a foundational understanding of its cellular activity, along with the necessary experimental frameworks to further investigate its effects. Researchers are encouraged to adapt the provided protocols to their specific cell systems and research questions to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Perspectives for Monocyte/Macrophage-Based Diagnostics of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of C5a and C3a Complement Fragment-Induced [Ca2+]i Signaling in Mouse Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of the complement C5a anaphylatoxin receptor (C5aR) on non-myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of complement C5a receptor and the viability of 4T1 tumor cells following agonist-antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of CP-447697: A Technical Guide to a Novel C5a Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of CP-447697, a small molecule antagonist of the complement component 5a (C5a) receptor (C5aR). This compound has been identified as a potent, non-peptide, allosteric inhibitor of C5aR, a key G protein-coupled receptor (GPCR) involved in inflammatory and immune responses. This document summarizes its known pharmacological data, outlines relevant experimental methodologies, and visualizes its mechanism of action and related biological pathways.

Core Pharmacological Data

This compound emerged from high-throughput screening and subsequent optimization as a lipophilic C5a receptor antagonist.[1] The primary publicly available quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human C5a Receptor (C5aR) | Not specified in publicly available abstracts | 31 | (Blagg et al., 2008, Bioorg. Med. Chem. Lett., 18:5601-4) |

Note: Detailed experimental conditions for the IC50 determination are not available in the public domain abstracts of the primary literature.

Mechanism of Action: Allosteric Antagonism

Structural and computational docking studies of small molecule C5aR antagonists with similar chemical features to this compound suggest a mechanism of allosteric inhibition.[2] Unlike orthosteric antagonists that directly compete with the natural ligand (C5a) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by C5a.

The diagram below illustrates the proposed allosteric antagonism of the C5a receptor by this compound.

Caption: Allosteric antagonism of the C5a receptor by this compound.

C5a Receptor Signaling Pathway

The C5a receptor is a classical GPCR that, upon activation by C5a, initiates a cascade of intracellular signaling events. These pathways are central to the pro-inflammatory and immunomodulatory functions of C5a. C5aR primarily couples to Gαi and Gα16 proteins.[3]

The following diagram outlines the major signaling pathways downstream of C5aR activation.

Caption: Simplified C5a receptor signaling cascade.

Experimental Protocols

While the specific protocols used for the characterization of this compound are not detailed in publicly available literature, this section provides representative, detailed methodologies for key experiments typically employed in the pharmacological profiling of C5a antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the C5a receptor.

Objective: To measure the displacement of a radiolabeled C5a ligand from the C5aR by the test compound (e.g., this compound).

Generalized Protocol:

-

Membrane Preparation: Membranes from cells expressing the human C5a receptor (e.g., HEK293 cells or human polymorphonuclear leukocytes - PMNs) are prepared.

-

Incubation: The cell membranes are incubated with a constant concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a) and varying concentrations of the unlabeled antagonist.

-

Binding Buffer: The incubation is performed in a binding buffer, which may contain components such as HEPES, CaCl₂, MgCl₂, bovine serum albumin (BSA), and protease inhibitors.[4]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[4]

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of antagonist that inhibits 50% of specific binding) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release.

Objective: To assess the antagonistic activity of the test compound on C5a-induced Gq-mediated signaling.

Generalized Protocol:

-

Cell Culture: Cells endogenously or recombinantly expressing C5aR are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Incubation: The dye-loaded cells are incubated with varying concentrations of the antagonist.

-

Stimulation: The cells are then stimulated with a fixed concentration of C5a.

-

Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorescence plate reader.

-

Data Analysis: The antagonist's effect is quantified by the reduction in the C5a-induced fluorescence signal, allowing for the calculation of an IC50 value.

Chemotaxis Assay

This assay evaluates the ability of a compound to block the migration of cells towards a C5a gradient.

Objective: To determine the functional antagonism of the test compound on C5a-induced cell migration.

Generalized Protocol:

-

Cell Preparation: A suspension of responsive cells (e.g., neutrophils) is prepared.

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and a lower chamber.

-

Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.

-

Antagonist Treatment: The cells in the upper chamber are pre-incubated with varying concentrations of the antagonist.

-

Migration: The plate is incubated (e.g., for 1-2 hours at 37°C) to allow the cells to migrate through the membrane towards the C5a.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The inhibition of cell migration by the antagonist is used to determine its potency (IC50).

The workflow for a typical chemotaxis assay is depicted below.

Caption: Workflow for a generalized chemotaxis assay.

Conclusion

This compound is a potent, small molecule, allosteric antagonist of the C5a receptor. Its pharmacological profile suggests its potential as a therapeutic agent for inflammatory diseases driven by complement activation. While detailed experimental protocols for its initial characterization are not fully available in the public domain, this guide provides a framework for understanding its mechanism of action and the methodologies used to evaluate such compounds. Further research and publication of detailed in vitro and in vivo studies will be crucial for the continued development and clinical translation of this compound and other C5aR antagonists.

References

- 1. Small, non-peptide C5a receptor antagonists: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Discovery and Synthesis of Novel C5a Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory events that underpin a wide range of autoimmune and inflammatory diseases. A key mediator in this process is the anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils and macrophages.[1][2] The C5a-C5aR1 axis is a critical driver of inflammation, inducing chemotaxis, degranulation, and the release of reactive oxygen species and inflammatory cytokines.[3] Consequently, the inhibition of this interaction has emerged as a highly promising therapeutic strategy for a multitude of disorders, including ANCA-associated vasculitis, rheumatoid arthritis, and sepsis.[1][4] This guide provides an in-depth technical overview of the discovery and synthesis of novel C5a receptor antagonists, detailing the underlying signaling pathways, key experimental evaluation protocols, and synthetic strategies.

The C5a Receptor Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a complex network of intracellular signaling events. As a GPCR, C5aR1 primarily couples to inhibitory G proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream cascades, including the activation of phosphoinositide 3-kinase (PI3K) and the Ras-MAPK pathway, which collectively regulate cell motility, survival, and cytokine production. Furthermore, C5aR1 activation leads to a rapid increase in intracellular calcium concentration via phospholipase C (PLC) activation. Another crucial aspect of C5aR1 signaling is the recruitment of β-arrestins, which not only desensitize the G protein-mediated signaling but also initiate their own signaling cascades. The precise signaling events can be cell-type specific and contribute to the diverse biological functions of C5a.

References

- 1. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Avacopan? [synapse.patsnap.com]

- 4. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the ADME Maze: A Technical Guide to Lipophilicity and Cell Permeability of Novel Compounds like CP-447697

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among the most critical of these are lipophilicity and cell permeability, which collectively govern a drug's ability to traverse biological membranes and reach its therapeutic target. This technical guide provides an in-depth overview of the experimental and computational methodologies used to assess these key parameters, using the placeholder compound CP-447697 as a case study for a novel chemical entity where such data is not yet publicly available.

The Core Challenge: Quantifying Lipophilicity and Permeability

For any new chemical entity, such as this compound, the journey from a promising lead to a viable drug candidate is contingent on a favorable ADME profile. Lipophilicity, the affinity of a molecule for a lipid-rich environment, and cell permeability, its capacity to cross cell membranes, are foundational to this profile. A compound that is either too hydrophilic or too lipophilic, or one that exhibits poor membrane permeability, is likely to fail in later stages of development due to poor bioavailability.

While specific experimental data for this compound is not available in the public domain, this guide outlines the established protocols and predictive models that would be employed to characterize its lipophilicity and cell permeability.

Quantitative Assessment of Lipophilicity

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

| Parameter | Description | Typical Experimental Method |

| LogP | The ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. | Shake-flask method, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| LogD | The ratio of the concentration of an ionizable compound (in all its ionic forms) in a lipid phase to its concentration in an aqueous phase at a specific pH. | Shake-flask method at a buffered pH |

Experimental Protocol: The Shake-Flask Method for LogP/LogD Determination

The "gold standard" for measuring lipophilicity is the shake-flask method.

-

Preparation of Phases: A two-phase system is prepared using n-octanol (pre-saturated with water or a specific buffer) and an aqueous phase (water or a buffer of a specific pH, pre-saturated with n-octanol).

-

Compound Addition: A known amount of the test compound (e.g., this compound) is dissolved in one of the phases.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Quantitative Assessment of Cell Permeability

Cell permeability is typically assessed using in vitro models that mimic the intestinal epithelium, the primary site of absorption for orally administered drugs. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

| Parameter | Description | Typical Experimental Method |

| Apparent Permeability Coefficient (Papp) | A measure of the rate of flux of a compound across a membrane or cell monolayer. | PAMPA, Caco-2 Assay |

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that models passive diffusion.

-

Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: A donor plate contains the test compound dissolved in a buffer at a specific pH. An acceptor plate is filled with a corresponding buffer.

-

Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".

-

Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor, across the artificial membrane, into the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method.

-

Papp Calculation: The Papp value is calculated based on the change in concentration in the acceptor well over time, the surface area of the membrane, and the initial concentration in the donor well.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model that can account for both passive diffusion and active transport.

-

Cell Culture: Caco-2 cells are seeded onto a porous membrane of a transwell insert and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

-

Permeability Assay: The test compound is added to the apical (donor) side of the monolayer. Samples are taken from the basolateral (acceptor) side at various time points.

-

Quantification: The concentration of the compound in the acceptor compartment is determined.

-

Papp Calculation: The Papp value is calculated from the rate of appearance of the compound in the acceptor compartment.

In Silico Prediction of Lipophilicity and Cell Permeability

In the early stages of drug discovery, computational models are invaluable for predicting the ADME properties of large numbers of virtual compounds.

Computational Tools for LogP Prediction

A variety of software programs are available to predict LogP based on a compound's chemical structure. These tools employ different algorithms, including:

-

Atom-based methods: Summing the contributions of individual atoms.

-

Fragment-based methods: Summing the contributions of predefined molecular fragments.

-

Property-based methods: Using whole-molecule properties like molecular weight and polar surface area.

Popular software for LogP prediction includes ALOGPS, Molinspiration, and ACD/Labs Percepta.

In Silico Models for Cell Permeability Prediction

Predicting cell permeability is more complex as it can involve multiple mechanisms. Quantitative Structure-Activity Relationship (QSAR) models are often developed using large datasets of compounds with experimentally determined Caco-2 permeability. These models use molecular descriptors such as:

-

Molecular weight

-

Polar surface area (PSA)

-

Number of hydrogen bond donors and acceptors

-

Calculated LogP or LogD

Visualizing the Workflow and Concepts

To aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and the interplay between lipophilicity, permeability, and drug discovery.

Conclusion

The characterization of lipophilicity and cell permeability is a cornerstone of modern drug discovery. For a novel compound like this compound, a combination of rigorous experimental assays and predictive in silico modeling would be essential to ascertain its potential as a drug candidate. While specific data for this compound remains elusive, the methodologies detailed in this guide provide a comprehensive framework for the assessment of these critical ADME properties, enabling researchers and drug development professionals to make informed decisions in the quest for new and effective therapeutics.

Methodological & Application

Application Notes and Protocols for In Vitro C5aR1 Inhibition Assay of CP-447697

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, and its activation leads to the production of the potent pro-inflammatory mediator C5a. C5a exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) primarily expressed on myeloid cells. The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target. CP-447697 is a novel small molecule inhibitor of C5aR1. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on C5aR1.

Data Presentation

While specific quantitative data for this compound is not publicly available, this section provides a template for summarizing such data. For illustrative purposes, data for a representative C5aR1 antagonist is presented.

Table 1: In Vitro Inhibitory Activity of a Representative C5aR1 Antagonist

| Assay Type | Cell Line | Ligand/Agonist | Parameter | Value (nM) |

| Radioligand Binding | HEK293 cells expressing human C5aR1 | [125I]-C5a | Ki | 1.5 |

| Calcium Mobilization | U937 cells | Human C5a | IC50 | 5.2 |

| Neutrophil Chemotaxis | Primary human neutrophils | Human C5a | IC50 | 10.8 |

| β-Arrestin Recruitment | CHO-K1 cells expressing human C5aR1 and β-arrestin | Human C5a | IC50 | 8.5 |

C5aR1 Signaling Pathway and Inhibition by this compound

The binding of C5a to C5aR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, inflammation, and phagocytosis. This process is primarily mediated through the activation of G-proteins and subsequent downstream signaling, as well as through β-arrestin pathways. This compound is designed to block the binding of C5a to C5aR1, thereby inhibiting these downstream effects.

C5aR1 Signaling Pathway and Point of Inhibition by this compound

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the C5aR1 inhibitory activity of compounds like this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.

Experimental Workflow:

Workflow for C5aR1 Radioligand Binding Assay

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human C5aR1.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Determine protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, serial dilutions of this compound (or vehicle control), and a fixed concentration of [¹²⁵I]-C5a (e.g., 0.1 nM).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled C5a (e.g., 1 µM).

-

-

Filtration and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Use a human monocytic cell line, such as U937, that endogenously expresses C5aR1.

-

Harvest cells and resuspend in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

-

Add serial dilutions of this compound or vehicle control and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Inject a solution of human C5a (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a control with no C5a added (100% inhibition).

-

Plot the percentage of inhibition against the concentration of this compound.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to block the C5a-induced migration of neutrophils.

Methodology:

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque or Polymorphprep).

-

Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI with 0.5% HSA).

-

-

Chemotaxis Assay:

-

Use a Boyden chamber or a similar transwell system with a small pore size membrane (e.g., 3-5 µm).

-

Add assay medium containing human C5a (as the chemoattractant) to the lower chamber.

-

In the upper chamber, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

-

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to inhibit the C5a-induced recruitment of β-arrestin to C5aR1.

Methodology:

-

Cell Line:

-

Use a commercially available cell line engineered to express human C5aR1 and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using PathHunter® or Tango™ assay technologies).

-

-

Assay Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Add serial dilutions of this compound or vehicle control to the cells.

-

Add human C5a to stimulate β-arrestin recruitment.

-

Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

-

-

Detection and Data Analysis:

-

Add the detection reagents provided with the assay kit and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Conclusion

The in vitro assays described in these application notes provide a comprehensive framework for characterizing the inhibitory activity of this compound on the C5aR1 receptor. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the compound's potency and mechanism of action, which is crucial for its further development as a potential therapeutic agent for inflammatory diseases.

Application Notes and Protocols for CP-447697 in Preclinical Sepsis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system, a crucial component of innate immunity, plays a significant role in the inflammatory cascade of sepsis. One of its key mediators, C5a, is a potent pro-inflammatory anaphylatoxin that can contribute to the excessive inflammation and tissue damage seen in severe sepsis. CP-447697 is a C5a receptor antagonist, a compound designed to block the binding of C5a to its receptor (C5aR), thereby mitigating the downstream inflammatory effects.

Principle of Action: Targeting the C5a-C5aR Signaling Pathway

In sepsis, the widespread activation of the complement cascade leads to the generation of C5a. C5a binds to its G protein-coupled receptor, C5aR (also known as CD88), on various immune cells, including neutrophils, macrophages, and endothelial cells. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines. In the context of sepsis, this can result in a "cytokine storm," endothelial dysfunction, and multiple organ failure.